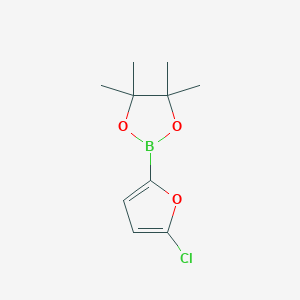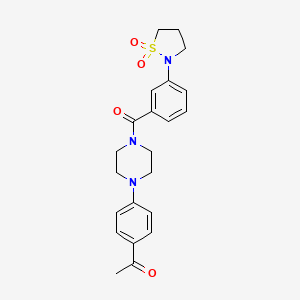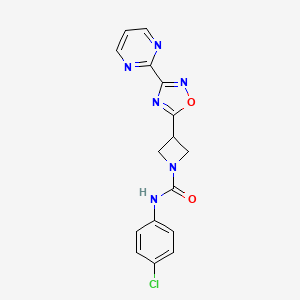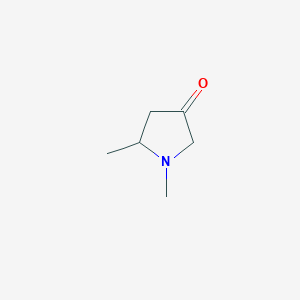
1,5-Diméthylpyrrolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethylpyrrolidin-3-one is a chemical compound that is related to various pyrrolidine derivatives with different substitutions, which are of interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss 1,5-Dimethylpyrrolidin-3-one, they do provide insights into the synthesis, structure, and properties of related compounds, which can be informative for understanding this molecule.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve various strategies, including cyclization reactions and cross-coupling reactions. For instance, the synthesis of 3,5-bis(2,5-dimethylphenyl)pyridine was achieved via a Pd(0) catalyzed cross-coupling reaction . Similarly, the synthesis of 5,5-dimethyl-1H-pyrrol-2(5H)-one was prepared from dimethyltetramic acid in a two-step process with an overall yield of 71% . These methods highlight the importance of catalysis and the careful selection of precursors in the synthesis of pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often characterized using X-ray diffraction (XRD) and spectroscopic techniques. For example, the structure of 3,5-bis(2,5-dimethylphenyl)pyridine was characterized by XRD, and the data were found to be in good agreement with density functional theory (DFT) calculations . The crystal structures of ligands and their complexes were also determined, providing insights into noncovalent interactions and molecular geometry .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including oxidation and photocycloaddition. The study of 1-benzyl-2,3,4,5-tetramethylpyrrole and 1-benzyl-2,5-dimethylpyrrole showed differences in their oxidation potentials . Additionally, the photochemical reactivity of N-substituted derivatives of 5,5-dimethyl-1H-pyrrol-2(5H)-one was investigated, revealing the influence of substituents on the N-atom on their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The molecular electrostatic potential (MEP) analysis of ligands showed that they possess both π-basic and π-acid character, which affects their stacking interactions . The NBO study indicated that methyl groups influence van der Waals interactions among adjacent bonds . The spectroscopic properties, including IR and NMR spectra, provide detailed information about the molecular structure and the nature of various intra- and intermolecular interactions .
Applications De Recherche Scientifique
Molécules Bioactives : Les chercheurs ont identifié des molécules bioactives contenant le cycle pyrrolidine et ses dérivés. Parmi elles, on trouve les pyrrolizines, la pyrrolidine-2-one, les pyrrolidine-2,5-diones et le prolinol. Ces composés présentent une sélectivité de cible et des effets thérapeutiques potentiels .
Agriculture et Protection des Cultures
La DMP contribue à la recherche agricole et à la protection des cultures :
En résumé, les applications de la 1,5-Diméthylpyrrolidin-3-one s’étendent à la science des matériaux, à la pharmacie et à l’agriculture. Sa polyvalence et ses caractéristiques structurelles uniques continuent d’inspirer la recherche innovante dans ces domaines . Si vous souhaitez plus de détails ou si vous avez d’autres questions, n’hésitez pas à nous les poser ! 😊
Safety and Hazards
Mécanisme D'action
Pyrrolidinone is a class of organic compounds that contain a pyrrolidinone ring, a five-membered lactam structure . These compounds are known for their wide range of biological activities. For instance, some pyrrolidinone derivatives have shown antiviral, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, and neuropharmacological activities .
The mechanism of action of these compounds can vary greatly depending on their structure and the functional groups they contain. Some may interact with specific proteins or enzymes in the body, altering their function and leading to various downstream effects . Others might interfere with the replication of viruses or the growth of bacteria or cancer cells .
The pharmacokinetics, or how these compounds are absorbed, distributed, metabolized, and excreted in the body, can also vary. Factors such as the compound’s solubility, stability, and the presence of certain functional groups can influence its bioavailability and how it is processed by the body .
The action of these compounds can also be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Other factors, such as temperature and the presence of other substances, can also play a role .
Analyse Biochimique
Biochemical Properties
It is known that pyrrolidinones, the class of compounds to which 1,5-Dimethylpyrrolidin-3-one belongs, are versatile lead compounds for designing powerful bioactive agents
Molecular Mechanism
It is known that pyrrolidinones can have binding interactions with biomolecules and can influence enzyme activity and gene expression , but the specific mechanisms of 1,5-Dimethylpyrrolidin-3-one are not documented.
Propriétés
IUPAC Name |
1,5-dimethylpyrrolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-6(8)4-7(5)2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNSIHQTQHENSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2540890.png)
![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)
![4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide](/img/structure/B2540894.png)
![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)
![3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2540896.png)
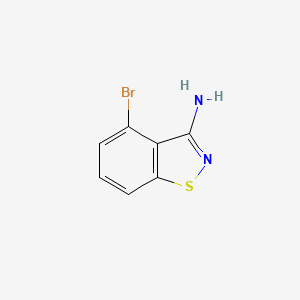

![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)
